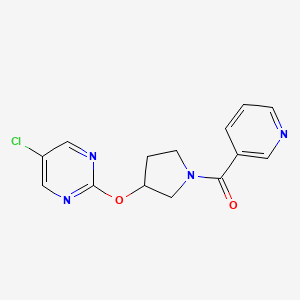

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

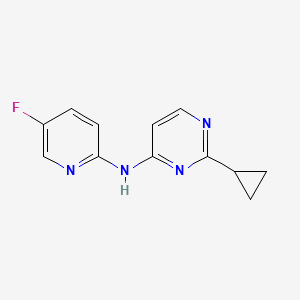

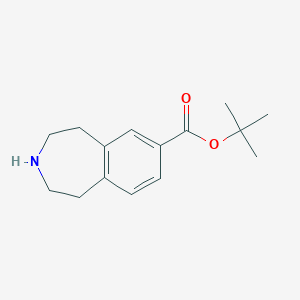

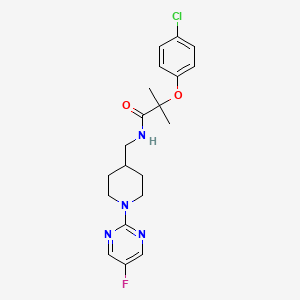

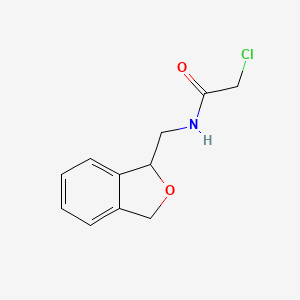

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrolidine ring might be formed through a cyclization reaction, while the pyrimidine and pyridine rings might be introduced through a series of substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, pyrimidine, and pyridine rings would likely result in a rigid, planar structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine, pyrimidine, and pyridine rings. These rings are aromatic, meaning they have a special stability due to the delocalization of electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar regions in the molecule.Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine-based analogues, have been reported to inhibit the α-amylase enzyme . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

Based on the information about similar compounds, it can be inferred that these types of compounds may interact with their targets (like the α-amylase enzyme) and inhibit their activity . This interaction could lead to changes in the normal functioning of the enzyme, potentially altering the rate at which it breaks down complex carbohydrates into glucose .

Biochemical Pathways

If we consider its potential role as an α-amylase inhibitor, it could affect the carbohydrate digestion pathway . By inhibiting α-amylase, the breakdown of complex carbohydrates into glucose could be slowed down, leading to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

If it acts as an α-amylase inhibitor, it could potentially lead to a slower digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation . This could help manage blood glucose levels, particularly in conditions like diabetes .

Advantages and Limitations for Lab Experiments

One advantage of using (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone research. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and solubility of this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in vivo.

Synthesis Methods

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-chloropyrimidine-2-carboxylic acid with N-(pyridin-3-yl) methanesulfonamide to form the intermediate compound. This intermediate compound is then reacted with pyrrolidine to form this compound.

Scientific Research Applications

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from damage.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing.

properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUDERVZGXQLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)

![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976147.png)